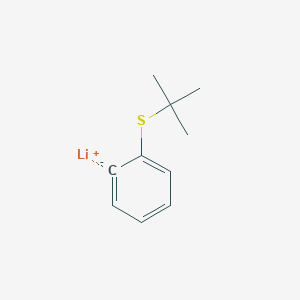
lithium;tert-butylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;tert-butylsulfanylbenzene is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a tert-butylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butylsulfanylbenzene typically involves the reaction of tert-butylsulfanylbenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is often performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
Lithium;tert-butylsulfanylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the cleavage of the sulfur-lithium bond.
Coupling Reactions: The compound can participate in coupling reactions, such as the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (for substitution reactions), oxidizing agents (e.g., hydrogen peroxide for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
Lithium;tert-butylsulfanylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers explore its potential in the synthesis of pharmaceutical compounds and drug development.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of lithium;tert-butylsulfanylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution. The tert-butylsulfanyl group can also participate in electron transfer processes, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Compounds similar to lithium;tert-butylsulfanylbenzene include:
Lithium;tert-butylbenzene: Lacks the sulfanyl group, leading to different reactivity.
Lithium;phenylsulfanylbenzene: Contains a phenyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Lithium;tert-butylthiophenol: Features a thiophenol group, which can undergo different types of reactions compared to the sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the lithium atom and the tert-butylsulfanyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical applications.
特性
CAS番号 |
82243-21-8 |
|---|---|
分子式 |
C10H13LiS |
分子量 |
172.2 g/mol |
IUPAC名 |
lithium;tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H13S.Li/c1-10(2,3)11-9-7-5-4-6-8-9;/h4-7H,1-3H3;/q-1;+1 |
InChIキー |
MZQOJQBRYKMPKG-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)SC1=CC=CC=[C-]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


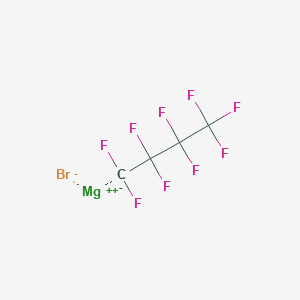
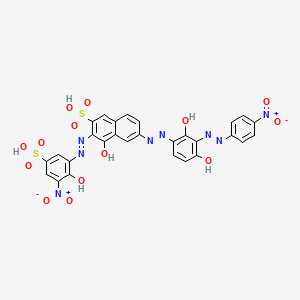
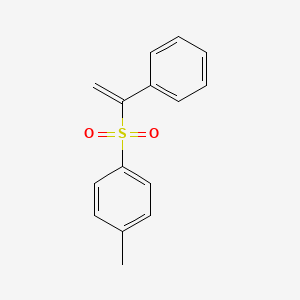


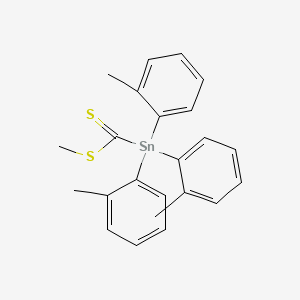
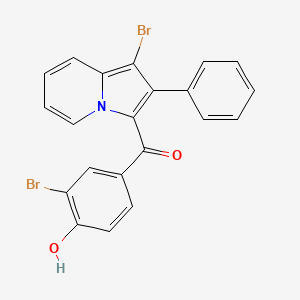
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
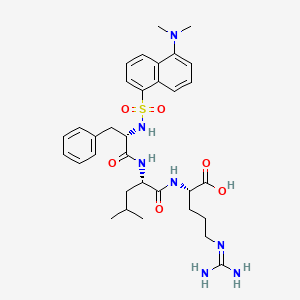

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
